1-(2,2-Dimethylpropyl)piperidine-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of piperidine derivatives, including 1-(2,2-Dimethylpropyl)piperidine-4-carboxylic acid, is a significant area of research in organic chemistry . Various methods have been developed, including intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Attached to this ring is a carboxylic acid moiety and a 2,2-dimethylpropyl group .Scientific Research Applications
Hypotensive Agents and Antihypertensive Effects
1-(2,2-Dimethylpropyl)piperidine-4-carboxylic acid derivatives have been studied for their potential in treating hypertension. A series of bis-quaternized piperidine and pyridine carboxylic acid esters of amino alcohols demonstrated hypotensive activity in rats and dogs, with β-Dimethylaminoethyl N-methyl-α-piperidinecarboxylate di-methobromide showing particular promise as an experimental compound (Hudak et al., 1957). Another compound, NKY-722, demonstrated a dose-dependent antihypertensive effect in spontaneously hypertensive rats, suggesting a potential role as an antihypertensive agent through calcium antagonism (Osumi et al., 1988).
Analgesic Properties
Piperidine derivatives have been explored for their analgesic properties. For instance, pyrrole esters of tropanols and related monocyclic amino alcohols showed analgesic activity in the morphine-codeine range. Specifically, 1-Methyl-4-piperidinol 4-(2,4,5-trimethylpyrrole-3-carboxylate) displayed notable activity without typical narcotic agonist or antagonist characteristics (Waters, 1977).
Neuroprotective and Anticonvulsant Effects
Several studies have indicated the potential of these compounds in neuroprotection and anticonvulsant effects. For example, certain piperidinecarboxamide derivatives showed promising anticonvulsant activity in the MES test in mice, suggesting potential use in treating tonic-clonic and partial seizures (Ho et al., 2001). NMDA antagonists like CGS 19755, derived from piperidinecarboxylic acid, demonstrated protective effects against ischemic brain damage in gerbils, indicating their potential in treating acute cerebral ischemia (Boast et al., 1988).
Anti-Osteoporosis Agents
Compounds related to (piperidinomethylene)bis(phosphonic acid) have shown inhibitory activity against a rise in serum calcium induced by parathyroid hormone in rats, positioning them as potential anti-osteoporosis agents (Mimura et al., 1993).
Anti-Inflammatory and Antioxidant Activity
Piperidine derivatives have also been investigated for their anti-inflammatory and antioxidant activities. 3,3-Dimethyl 2,6-dimethyl piperidine 4-one oxime, for example, exhibited potent anti-inflammatory activity and in vitro antioxidant activity, comparable to commercial synthetic antioxidants and standard anti-inflammatory drugs (Tharini & Sangeetha, 2015).
Other Therapeutic Applications
The scope of research also extends to other therapeutic areas, such as renin inhibition for hypertension treatment and antiarrhythmic activity in various animal models. This highlights the diverse pharmacological potential of this compound derivatives (Mori et al., 2013; Kaverina et al., 1984).
Future Directions
Piperidine derivatives, including 1-(2,2-Dimethylpropyl)piperidine-4-carboxylic acid, continue to be an area of active research due to their importance in drug design . Future directions may include the development of more efficient synthesis methods, exploration of new chemical reactions, and investigation of their pharmacological applications .
Mechanism of Action
Target of Action
It’s structurally similar to isonipecotic acid , which is known to act as a partial agonist of the GABA A receptor . The GABA A receptor plays a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
If it acts similarly to isonipecotic acid, it may bind to the GABA A receptor, enhancing the effect of the neurotransmitter GABA and leading to an inhibitory effect on neuronal activity .
Biochemical Pathways
If it acts similarly to isonipecotic acid, it may be involved in the GABAergic signaling pathway , influencing neuronal excitability and synaptic transmission .
Result of Action
If it acts similarly to isonipecotic acid, it may lead to a decrease in neuronal excitability .
Properties
IUPAC Name |
1-(2,2-dimethylpropyl)piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-11(2,3)8-12-6-4-9(5-7-12)10(13)14/h9H,4-8H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXJMNADSGFOCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CCC(CC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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